molecular formula C19H16ClN5OS B2597091 N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1359031-55-2

N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Cat. No. B2597091
CAS RN: 1359031-55-2
M. Wt: 397.88
InChI Key: FKJTVVWTOVMSQX-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide” is a compound that belongs to the class of 1,2,4-triazolo quinoxaline derivatives . These compounds have been found to inhibit some metabolic enzymes such as acetylcholinesterase I and II and could be used as potential drugs in the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .


Synthesis Analysis

The synthesis of this compound involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The molecular structure was calculated using density functional theory (DFT) and conformational analysis showed that the optimized molecular structure from DFT was comparable with that elucidated using X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound was determined using density functional theory (DFT) and conformational analysis. The optimized molecular structure from DFT was found to be comparable with that elucidated using X-ray diffraction .


Chemical Reactions Analysis

The compound is a part of the class of IDO1 catalytic holo-inhibitors. It has been found to have high metabolic stability and selectivity over TDO and CYP enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various spectroscopic techniques. The theoretical and experimental 13C NMR chemical shifts exhibited good correlation .

Scientific Research Applications

Synthesis and Structural Insights

  • The compound and its analogs have been synthesized through various chemical reactions, including DCC coupling methods and azide coupling methods, to form amino acid derivatives linked to triazoloquinoxaline moiety. These methodologies highlight the versatility and potential for diversification in drug design (Fathalla, 2015).

Pharmacological Applications

  • Some derivatives have demonstrated positive inotropic activity, indicating potential use in treating heart conditions by improving heart muscle contractility. This was evaluated through in vitro studies on isolated rabbit heart preparations, showing favorable activity compared to standard drugs like milrinone (Zhang et al., 2008).
  • Antiallergic properties have also been identified in related compounds, with some showing good activity in in vitro assays for inhibiting antigen-induced histamine release and IgE-mediated anaphylaxis, indicating potential as new classes of antiallergic agents (Loev et al., 1985).
  • The structural analysis and synthesis pathways of these compounds provide a foundation for developing novel therapeutic agents, showcasing the importance of chemical modifications in enhancing biological activity and selectivity.

Antimicrobial and Antifungal Activities

  • A diversified synthesis approach has led to the creation of structurally varied and complex fused tricyclic scaffolds, which have been evaluated for antimicrobial and antifungal activities, demonstrating the potential for developing new antimicrobial agents (An et al., 2017).

Anticonvulsant and Analgesic Properties

  • Novel derivatives have been synthesized and tested for their anticonvulsant properties using models such as metrazol-induced convulsions, revealing compounds with promising anticonvulsant activities (Alswah et al., 2013).
  • Additionally, some compounds have been investigated for their analgesic and anti-inflammatory properties, further broadening the scope of therapeutic applications for these chemical entities (El-Gazzar et al., 2009).

Mechanism of Action

Target of Action

The primary target of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal structure and function of the DNA .

Mode of Action

N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide: interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, which can lead to changes in the DNA’s function . The disruption of DNA structure can inhibit the replication and transcription processes, leading to cell death .

Biochemical Pathways

The exact biochemical pathways affected by N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide Given its mode of action as a dna intercalator, it can be inferred that this compound likely affects pathways related to dna replication and transcription . By disrupting these processes, the compound can inhibit cell growth and division, leading to cell death .

Result of Action

The result of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide ’s action is the inhibition of cell growth and division, leading to cell death . This is due to the compound’s disruption of DNA structure, which inhibits the processes of DNA replication and transcription .

Action Environment

The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of N-[(4-Chlorophenyl)methyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJTVVWTOVMSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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